Ethyl dihydrogen phosphate
Overview
Description
Ethyl dihydrogen phosphate belongs to the class of organic compounds known as monoalkyl phosphates . These are organic compounds containing a phosphate group that is linked to exactly one alkyl chain .
Synthesis Analysis
The synthesis of this compound is typically achieved through esterification reactions . A common method involves the esterification of phosphoric acid and ethanol .Molecular Structure Analysis
The molecular formula of this compound is C2H7O4P . It has a molecular weight of 126.0483 and a monoisotopic mass of 126.008195224 .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo hydrolysis in water and in 35% dioxane - 65% water .Physical and Chemical Properties Analysis
This compound has a density of 1.8±0.1 g/cm3, a boiling point of 399.0±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.0 mmHg at 25°C . It also has a molar refractivity of 33.2±0.3 cm3, a polar surface area of 133 Å2, and a molar volume of 115.1±3.0 cm3 .Scientific Research Applications
Methane Hydrate Inhibition
Ethyl dihydrogen phosphate, specifically as 1-ethyl-3-methylimidazolium dihydrogen phosphate (EMIMDHP), has been synthesized and investigated for potential application as a novel gas hydrate inhibitor. This compound exhibits dual-functional behavior, acting as both a thermodynamic and kinetic inhibitor in methane hydrate formation. These properties are crucial for enhancing the efficiency and safety of natural gas transportation and storage (Sulaimon et al., 2020).
Chemical Synthesis
This compound plays a role in the synthesis of various chemical compounds. For instance, its application in the reaction of dibenzyl hydrogen phosphate with alcohols has led to the formation of corresponding alkyl dihydrogen phosphates, highlighting its utility in organic synthesis (Mitsunobu & Eguchi, 1971).
Fluorescent Sensing
This compound is integral to the development of fluorescent sensors, particularly for H2PO4−. These sensors have a wide range of applications in supramolecular chemistry and the life sciences, offering a simplistic and low-level determination method for dihydrogen phosphate detection (Zhang et al., 2014).
Biocompatibility Studies
Studies have explored the biocompatibility of this compound, particularly in the context of choline dihydrogen phosphate. Its potential as a stabilizing excipient or solvent for protein therapeutics has been examined, requiring comprehensive data on cytotoxicity effects and solution behavior (Weaver et al., 2010).
Biomedical Research
This compound derivatives have been synthesized for use in biomedical research, particularly in tissue engineering and drug delivery. Their ability to form strong attachments to mammalian cell membranes and rapid internalization makes them valuable in these fields (Yu et al., 2013).
Future Directions
Ethyl dihydrogen phosphate has potential applications in various fields. For instance, it can be used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . Researchers are encouraged to design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of this compound for the rapid synthesis of versatile biologically relevant heterocycles .
Properties
IUPAC Name |
ethyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O4P/c1-2-6-7(3,4)5/h2H2,1H3,(H2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXZSIYSNXKHEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16527-81-4 (zinc salt(1:1)), 17323-83-0 (di-hydrochloride salt), 24856-79-9 (di-ammonium salt), 64864-09-1 (di-potassium salt) | |
Record name | Ethyl dihydrogen phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70862718 | |
Record name | Ethyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Ethylphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012228 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1623-14-9, 67874-00-4, 78-40-0 | |
Record name | Monoethyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1623-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl dihydrogen phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric acid, monoethyl ester, compd. with N-methyl-N-octadecyl-1-octadecanamine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067874004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl dihydrogen phosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03822 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Phosphoric acid, monoethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl dihydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.095 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MONOETHYL PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BMH1WT204A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Ethylphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012228 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-56.4 °C | |
Record name | Ethylphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012228 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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